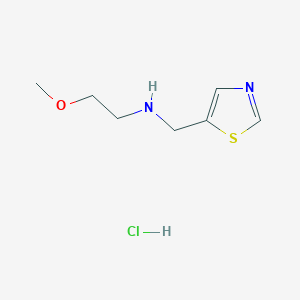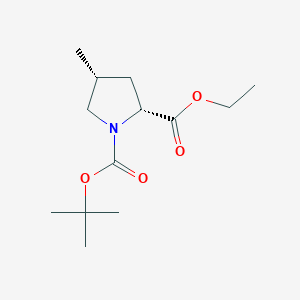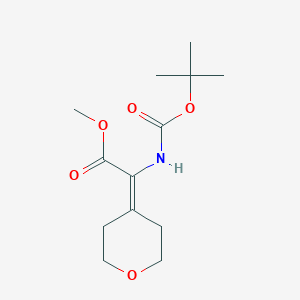
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate
Descripción general
Descripción
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a dihydropyran moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate typically involves multiple steps:
Formation of the dihydropyran moiety: This can be achieved through the reaction of a suitable aldehyde with a dihydropyran precursor under acidic conditions.
Introduction of the Boc-protected amino group: This step involves the reaction of the dihydropyran intermediate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The dihydropyran moiety can be oxidized to form more reactive intermediates.
Reduction: The compound can be reduced to form different derivatives with altered reactivity.
Substitution: The Boc-protected amino group can be substituted under suitable conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for selective reactions that can be exploited in multi-step synthesis.
Biology and Medicine
The compound’s potential reactivity makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators. Its Boc-protected amino group can be deprotected under mild conditions, allowing for further functionalization.
Industry
In industrial applications, this compound might be used in the production of pharmaceuticals or as a building block for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dihydropyran moiety and Boc-protected amino group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are crucial for its activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate: can be compared with other Boc-protected amino acids and dihydropyran derivatives.
This compound:
Uniqueness
The uniqueness of this compound lies in its structural features that allow for selective reactions and potential applications in various fields. Its Boc-protected amino group provides stability during synthesis, while the dihydropyran moiety offers opportunities for further functionalization.
Propiedades
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(16)14-10(11(15)17-4)9-5-7-18-8-6-9/h5-8H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSFFBOOOPUPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C1CCOCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1458400.png)
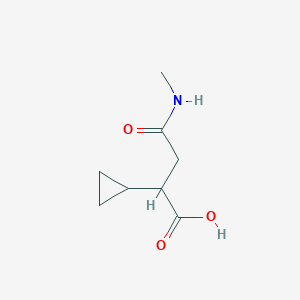
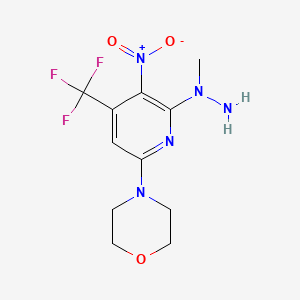
![{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1458404.png)
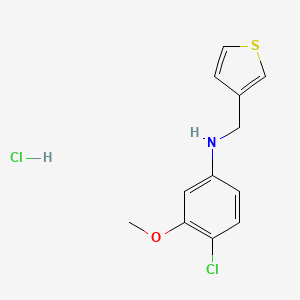
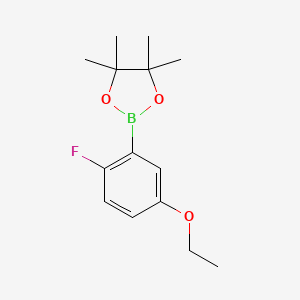
![3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458408.png)
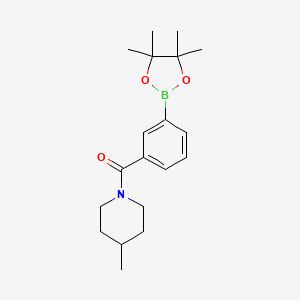
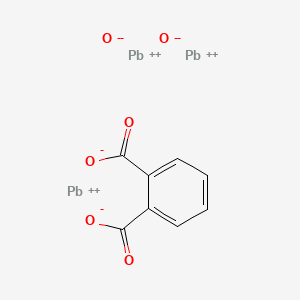
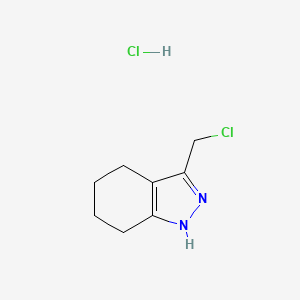
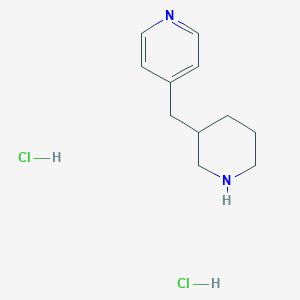
![(((2E)-2-[(1-Methyl-1h-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy)acetic acid](/img/structure/B1458417.png)
